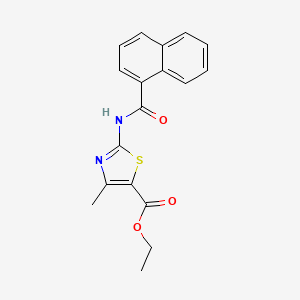
N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide, also known as FMPH, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. FMPH is a hydrazide derivative that has been synthesized through various methods.
Mécanisme D'action
The exact mechanism of action of N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide is not fully understood. However, it has been reported to modulate various neurotransmitters, including gamma-aminobutyric acid (GABA), glutamate, and serotonin. N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that degrades acetylcholine, which is involved in learning and memory.
Biochemical and Physiological Effects:
N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of GABA and serotonin in the brain, which are neurotransmitters involved in mood regulation. N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has also been reported to reduce oxidative stress and inflammation, which are involved in the progression of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has several advantages and limitations for lab experiments. It has been reported to exhibit high potency and efficacy in animal models. N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide is also relatively easy to synthesize and has good stability. However, N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has a short half-life, which may limit its therapeutic potential. Additionally, N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has not been extensively studied in human clinical trials, which may limit its translation to clinical applications.
Orientations Futures
Several future directions for N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide research are possible. One potential direction is to investigate the potential therapeutic applications of N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide in human clinical trials. Another direction is to explore the mechanism of action of N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide in more detail, which may provide insights into its therapeutic potential. Additionally, the development of N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide analogs may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Méthodes De Synthèse
N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has been synthesized through various methods, including the reaction between 3-furylaldehyde and 1-methyl-2-piperidone in the presence of hydrazine hydrate. Another method involves the reaction of 3-furylcarboxaldehyde and 1-methyl-2-piperidone with hydrazine hydrate. These methods have been reported to yield N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide with high purity and yield.
Applications De Recherche Scientifique
N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic activities in animal models. N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has also been shown to have neuroprotective effects against oxidative stress and neuroinflammation. Additionally, N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide has been reported to exhibit anti-tumor and anti-inflammatory activities.
Propriétés
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]-1-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-15-6-3-2-4-11(15)12(16)14-13-8-10-5-7-17-9-10/h5,7-9,11H,2-4,6H2,1H3,(H,14,16)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSOYIAXGSJGDA-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCCC1C(=O)N/N=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-furylmethylene)-1-methyl-2-piperidinecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5881238.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5881246.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
![N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5881280.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)

![N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)